![molecular formula C15H23N3O2S B2416851 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 454201-46-8](/img/structure/B2416851.png)
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one
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Overview
Description
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. It is also known as GSK-3 inhibitor VIII and has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates a wide range of substrates, including glycogen synthase, β-catenin, and tau protein. Inhibition of GSK-3 activity by 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one results in the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit GSK-3 activity in vitro and in vivo, resulting in the activation of the Wnt/β-catenin signaling pathway. This activation has been shown to promote cell proliferation, differentiation, and survival. Additionally, 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as antidiabetic effects in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it an ideal tool for studying the role of GSK-3 in various physiological and pathological processes. Additionally, it has been extensively studied in vitro and in vivo, making it a well-characterized compound for scientific research.
However, there are also limitations to the use of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one in lab experiments. It has been shown to have off-target effects on other kinases, including cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1). Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one. One direction is the further characterization of its off-target effects on other kinases, as well as its effects on other signaling pathways. Another direction is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one. Finally, the therapeutic potential of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one in various diseases, including Alzheimer's disease, diabetes, and cancer, should be further explored.
Synthesis Methods
The synthesis of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one can be achieved through a multistep process. The first step involves the reaction of 1,3-dibromo-2-propanol with 4-methylpiperidine to form 2-(4-methylpiperidin-1-yl)-2-hydroxyethyl bromide. This intermediate is then reacted with potassium thioacetate to form 2-(4-methylpiperidin-1-yl)-2-(methylthio)ethyl bromide. The final step involves the reaction of 2-(4-methylpiperidin-1-yl)-2-(methylthio)ethyl bromide with 6-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one to form 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one.
Scientific Research Applications
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3 has also been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-3-4-12-9-13(19)17-15(16-12)21-10-14(20)18-7-5-11(2)6-8-18/h9,11H,3-8,10H2,1-2H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCICRYOFYAIDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)N2CCC(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one |
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